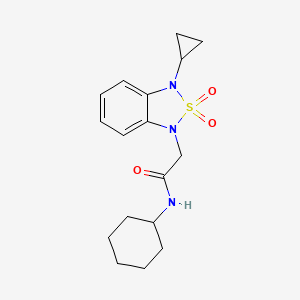
N-cyclohexyl-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)acetamide is a useful research compound. Its molecular formula is C17H23N3O3S and its molecular weight is 349.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-cyclohexyl-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ6,1,3-benzothiadiazol-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a cyclohexyl group attached to an acetamide moiety, along with a unique benzothiadiazole derivative. Its molecular formula is C15H18N4O3S, and it exhibits properties typical of small organic molecules used in medicinal chemistry.
N-cyclohexyl-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ6,1,3-benzothiadiazol-1-yl)acetamide has been shown to interact with various biological targets:
- Anticancer Activity : Studies indicate that compounds similar to N-cyclohexyl derivatives demonstrate significant anticancer properties. For instance, derivatives have been tested against non-small cell lung cancer (NSCLC) and central nervous system (CNS) cancer cell lines, showing promising results in inhibiting cell proliferation .
- Antimicrobial Properties : The compound exhibits antibacterial activity against certain pathogenic bacteria. In vitro studies have revealed its effectiveness in inhibiting bacterial growth, which suggests potential applications in treating infections .
- Inhibition of Bioluminescence : Research has indicated that some derivatives can inhibit bioluminescence in Photobacterium leiognathi Sh1, suggesting an effect on microbial communication systems (quorum sensing) .
Structure-Activity Relationship (SAR)
The biological activity of N-cyclohexyl derivatives is closely linked to their structural features. Variations in the cycloalkyl groups and the presence of specific functional groups significantly influence their efficacy. For example:
| Compound Variation | Anticancer Activity (log GI(50)) | Antibacterial Activity |
|---|---|---|
| N-cyclohexyl | -6.01 (HOP-92) | Moderate |
| N-cyclopropyl | -6.00 (U251) | High |
This table summarizes the observed anticancer activities against specific cell lines and highlights the importance of structural modifications in enhancing biological efficacy.
Study 1: Anticancer Efficacy
In a study published in 2011, researchers synthesized various N-cycloalkyl derivatives and evaluated their anticancer properties. Compound 4.10 was identified as the most potent against NSCLC and CNS cancer cell lines, with log GI(50) values indicating strong inhibitory effects .
Study 2: Antimicrobial Assessment
Another investigation focused on the antimicrobial properties of N-cyclohexyl derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain modifications led to increased antibacterial activity, suggesting pathways for developing new antimicrobial agents .
属性
IUPAC Name |
N-cyclohexyl-2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c21-17(18-13-6-2-1-3-7-13)12-19-15-8-4-5-9-16(15)20(14-10-11-14)24(19,22)23/h4-5,8-9,13-14H,1-3,6-7,10-12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKMCVNEQVPOCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C3=CC=CC=C3N(S2(=O)=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














